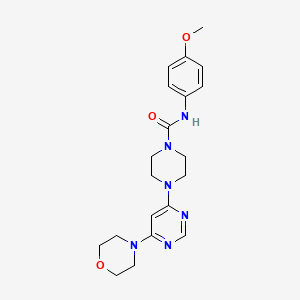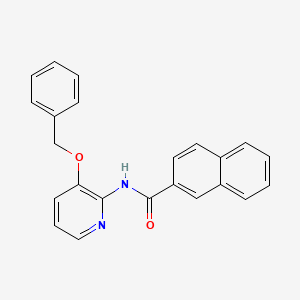
N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-carboxamide, also known as PMN-2, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. PMN-2 is a small molecule that belongs to the class of pyridine-2-carboxamides and has a naphthalene-2-carboxamide moiety. The compound has been synthesized using various methods and has shown promising results in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A variety of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized, including phenyl and naphthalen-1-yl variants, characterized by elemental analyses, IR, and 1H-NMR spectroscopy. These compounds, including cyclohexane rings adopting chair conformations, were studied for their crystal structures, indicating the potential for N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-carboxamide in structural chemistry and materials science (Özer et al., 2009).
Antimicrobial and Antituberculosis Activity
- N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid showed significant antibacterial and antimycobacterial activities against various strains, including Staphylococcus aureus and Mycobacterium tuberculosis, suggesting potential antimicrobial applications for this compound (Goněc et al., 2015).
Anticancer Activity
- Phenylaminosulfanyl-1,4‐naphthoquinone derivatives exhibited potent cytotoxic activity against various cancer cell lines, including A549, HeLa, and MCF‐7, suggesting a potential avenue for the development of anticancer agents based on the this compound structure (Ravichandiran et al., 2019).
Herbicidal and Antibacterial Activity
- Ring-substituted 3-hydroxy-N-phenylnaphthalene-2-carboxanilides demonstrated significant activity in inhibiting photosynthetic electron transport in chloroplasts and exhibited antimicrobial activity, offering insight into the potential agrochemical applications of similar compounds (Kos et al., 2013).
Electrochemical Applications
- N-phenylcarbazole and triphenylamine end-capped, 2,7-bis(diphenylamino)naphthalene-cored dicarboxamides were synthesized for electrochromic applications, indicating the potential of this compound in the development of new materials for electronic and photonic devices (Hsiao & Han, 2017).
Propiedades
IUPAC Name |
N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c26-23(20-13-12-18-9-4-5-10-19(18)15-20)25-22-21(11-6-14-24-22)27-16-17-7-2-1-3-8-17/h1-15H,16H2,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNBAXWESKTWFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2761591.png)
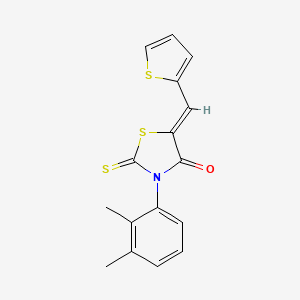

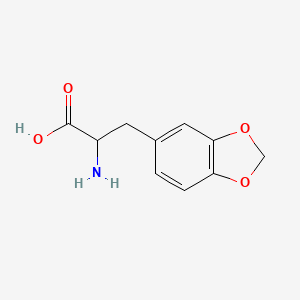
![3-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2761596.png)
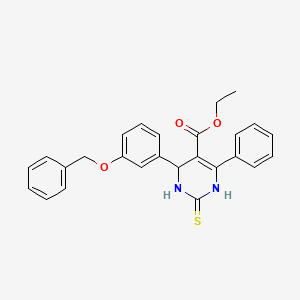


![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2761603.png)
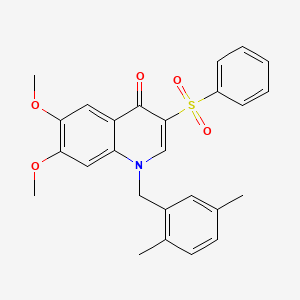
![5-[(4-Chloranylphenoxy)methyl]-1h-1,2,3,4-Tetrazole](/img/structure/B2761607.png)

